Methyl-1-thio-beta-D-galactopyranoside

Catalog No.
S606318
CAS No.
155-30-6
M.F
C7H14O5S
M. Wt
210.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl-1-thio-beta-D-galactopyranoside

CAS Number

155-30-6

Product Name

Methyl-1-thio-beta-D-galactopyranoside

IUPAC Name

(3R,5R,6S)-2-(hydroxymethyl)-6-methylsulfanyloxane-3,4,5-triol

Molecular Formula

C7H14O5S

Molecular Weight

210.25 g/mol

InChI

InChI=1S/C7H14O5S/c1-13-7-6(11)5(10)4(9)3(2-8)12-7/h3-11H,2H2,1H3/t3?,4-,5?,6+,7-/m0/s1

InChI Key

LZFNFLTVAMOOPJ-XMAYFYEJSA-N

SMILES

CSC1C(C(C(C(O1)CO)O)O)O

Synonyms

methyl 1-thio-beta-D-galactopyranoside, methyl beta-D-thiogalactopyranoside, methyl beta-D-thiogalactoside, methylthiogalactoside, thiomethylgalactoside

Canonical SMILES

CSC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CS[C@H]1[C@@H](C([C@H](C(O1)CO)O)O)O

The exact mass of the compound beta-D-Galactopyranoside, methyl 1-thio- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Galactosides - Thiogalactosides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl-1-thio-beta-D-galactopyranoside (TMG, CAS 155-30-6) is a hydrolytically stable, non-metabolizable sulfur-linked analog of galactose. In biochemical and industrial procurement, TMG is prioritized for its dual functionality: it binds the lac repressor to induce gene expression and serves as a highly specific, actively accumulated substrate for the lactose permease (LacY) [1]. Unlike standard oxygen-linked glycosides, the thio-glycosidic bond in TMG renders it completely resistant to enzymatic cleavage by beta-galactosidase [2]. This metabolic stability, combined with its strict dependence on active membrane transport, makes TMG a critical reagent for steady-state kinetic assays, structural biology of carbohydrate-binding proteins, and synthetic biology applications requiring precise control over gene regulatory networks [1].

While Isopropyl β-D-1-thiogalactopyranoside (IPTG) is the most ubiquitous lac operon inducer, substituting IPTG for TMG in transport or single-cell assays fundamentally compromises data integrity. IPTG exhibits significant membrane permeability and can diffuse into cells independently of the lactose permease (LacY) at moderate concentrations[1]. In contrast, TMG is strictly dependent on LacY for active intracellular accumulation, creating a robust positive feedback loop essential for studying genetic bistability and permease kinetics [2]. Furthermore, substituting TMG with natural lactose fails because lactose is rapidly hydrolyzed by beta-galactosidase, constantly altering the intracellular inducer concentration and preventing the steady-state conditions required for precise biophysical and thermodynamic modeling [2].

Permease-Dependent Active Transport for Transmembrane Assays

TMG is heavily reliant on the lactose permease (LacY) for cellular entry, making it the definitive probe for transport assays. In comparative studies using lacY deletion mutants, achieving maximal induction activity required a 20-fold increase in TMG concentration compared to wild-type strains, whereas IPTG only required a 10-fold increase[1]. This demonstrates that IPTG possesses a much higher capacity for LacY-independent passive diffusion.

Evidence DimensionConcentration increase required to achieve maximal induction in LacY- mutants vs. wild-type
Target Compound DataTMG: 20-fold higher concentration required
Comparator Or BaselineIPTG: 10-fold higher concentration required
Quantified DifferenceTMG exhibits 2x greater dependence on active LacY transport than IPTG
ConditionsEscherichia coli LJ110 wild-type vs. isogenic lacY mutant strains

Buyers must procure TMG over IPTG for permease transport assays to eliminate background diffusion noise and accurately quantify active membrane transport.

Bimodal Induction Thresholds for Synthetic Biology

TMG is the preferred inducer for studying population heterogeneity and genetic bistability because of its specific transport-feedback dynamics. Single-cell fluorescence analyses reveal that bimodal induction (where a population splits into distinct 'on' and 'off' states) occurs with IPTG at approximately 10-fold lower concentrations than with TMG [1]. Because TMG requires higher external concentrations to trigger this bimodal switch, it provides a wider, more controllable dynamic range for tuning gene circuits.

Evidence DimensionConcentration threshold for bimodal operon induction
Target Compound DataTMG: Requires ~10-fold higher concentration for bimodal switch
Comparator Or BaselineIPTG: Induces bimodality at ~10-fold lower concentration
Quantified Difference10-fold difference in bimodal induction threshold
ConditionsSingle-cell flow cytometry using Plac-gfp reporter strains

For synthetic biology procurement, TMG offers a wider dynamic range for engineering and modeling bistable gene regulatory networks.

Metabolic Stability for Steady-State Kinetics

As a gratuitous inducer, TMG maintains complete resistance to beta-galactosidase hydrolysis during prolonged assays. While natural lactose is actively transported by LacY, it is rapidly cleaved into glucose and galactose by beta-galactosidase, preventing steady-state accumulation [1]. TMG's thio-glycosidic linkage completely resists this hydrolysis, allowing intracellular accumulation to reach equilibrium purely based on permease activity and dilution rates [1].

Evidence DimensionEnzymatic hydrolysis by beta-galactosidase
Target Compound DataTMG: 0% hydrolysis (gratuitous inducer)
Comparator Or BaselineLactose: Rapidly hydrolyzed into monosaccharides
Quantified DifferenceComplete resistance to degradation vs. complete metabolism
ConditionsIn vivo intracellular accumulation assays in beta-galactosidase positive strains

Procuring TMG ensures constant inducer concentrations, which is mandatory for reproducible thermodynamic modeling and steady-state kinetic measurements.

Lactose Permease (LacY) Transport and Kinetic Assays

Because TMG is strictly dependent on LacY for active transport and does not passively diffuse as readily as IPTG, it is the benchmark substrate for quantifying permease activity. It is routinely procured for radiolabeled (14C-TMG) uptake assays to evaluate membrane transport kinetics and screen permease mutants [1].

Gene Circuit Engineering and Bistability Modeling

In synthetic biology, TMG is utilized to construct and study bistable genetic switches. Its requirement for active transport creates a strong positive feedback loop, allowing researchers to precisely control and model bimodal population heterogeneity with a wider dynamic concentration range than IPTG [2].

Structural Biology of Galectins and Lectins

TMG is procured as a stable, monovalent beta-galactoside ligand for X-ray crystallography and isothermal titration calorimetry (ITC) of galectins. Its thio-glycosidic bond ensures it will not be degraded by contaminating glycosidases during prolonged structural studies or binding affinity measurements [3].

XLogP3

-1.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

210.05619472 g/mol

Monoisotopic Mass

210.05619472 g/mol

Heavy Atom Count

13

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

155-30-6

Wikipedia

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methylsulfanyloxane-3,4,5-triol

General Manufacturing Information

.beta.-D-Galactopyranoside, methyl 1-thio-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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